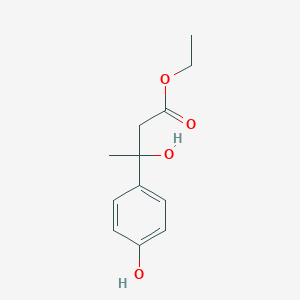
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate is a chemical compound belonging to the class of organic compounds known as hydroxycinnamic acid esters. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a phenyl ring and a butanoate ester group. It is a derivative of cinnamic acid and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydroxylation Reaction: Another method involves the hydroxylation of ethyl cinnamate using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the hydroxyl groups into other functional groups.
Substitution: Substitution reactions can introduce different substituents at the phenyl ring or the butanoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.
科学研究应用
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is employed in the production of fragrances, flavors, and pharmaceutical intermediates.
作用机制
The mechanism by which Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the Nrf2 pathway, which are crucial in regulating inflammation and oxidative stress.
相似化合物的比较
Ethyl ferulate
Ethyl caffeate
Ethyl p-coumarate
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,13,15H,3,8H2,1-2H3 |
InChI 键 |
LHNULGDVHYAMGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
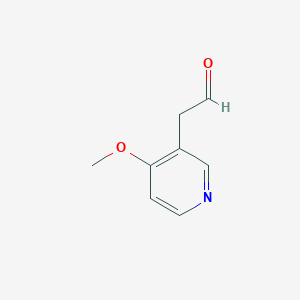
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

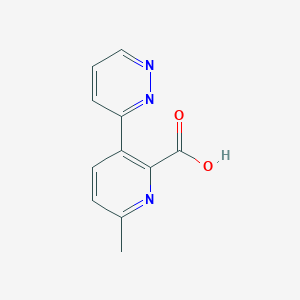
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
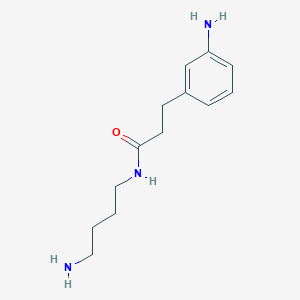
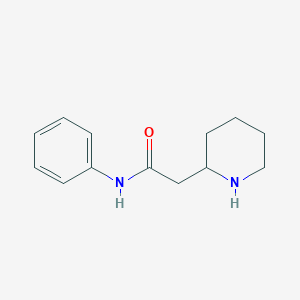
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
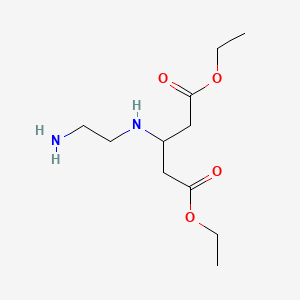
![1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15355885.png)

![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
